molecular formula C15H15NO3 B1453185 4-(3,5-Dimethoxybenzoyl)-2-methylpyridine CAS No. 1187167-62-9

4-(3,5-Dimethoxybenzoyl)-2-methylpyridine

Cat. No. B1453185
M. Wt: 257.28 g/mol
InChI Key: PHTYKGCGNJCWBQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

While the specific synthesis process for “4-(3,5-Dimethoxybenzoyl)-2-methylpyridine” is not available, 3,5-Dimethoxybenzoyl chloride has been used in the synthesis of various compounds .

Scientific Research Applications

New Pharmaceutical Salts and Co-crystals

  • Pharmaceutical Salts and Mixed Crystals : Cvetkovski et al. (2017) reported the crystallization of pyridoxine with ferulic acid and syringic acid, leading to the formation of new pharmaceutical salts and mixed crystals. These compounds exhibit complex hydrogen-bonding networks and π-π interactions between aromatic moieties, essential for their packing architecture, highlighting the potential for designing new pharmaceutical formulations [Cvetkovski, Ferretti, & Bertolasi, 2017].

Coordination Polymers and Complex Crystals

  • Coordination Polymers : Pedireddi & Varughese (2004) explored the synthesis and structure of Co(II) complexes with 3,5-dinitrobenzoic acid and 4,4'-bipyridine, highlighting solvent-dependent formation and self-assembly into three-dimensional structures. Such studies contribute to the understanding of coordination chemistry and material design [Pedireddi & Varughese, 2004].

Supramolecular Chemistry and Molecular Interactions

  • Ternary Molecular Complexes : The creation of ternary crystals through charge-transfer and hydrogen-bonding interactions was investigated by Seaton et al. (2013), illustrating the delicate balance of interactions required to form complex co-crystals. This research provides insights into the design of new materials with specific properties [Seaton, Blagden, Munshi, & Scowen, 2013].

Drug Delivery and Photolabile Conjugates

  • Light-triggered Drug Dosing Devices : McCoy et al. (2007) synthesized photolabile conjugates of 3,5-dimethoxybenzoin with various drugs, enabling precise, light-triggered drug release. This innovative approach opens new avenues in controlled drug delivery, demonstrating the potential of using molecularly engineered materials for therapeutic applications [McCoy, Rooney, Edwards, Jones, & Gorman, 2007].

Catalysis and Chemical Reactions

properties

IUPAC Name

(3,5-dimethoxyphenyl)-(2-methylpyridin-4-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO3/c1-10-6-11(4-5-16-10)15(17)12-7-13(18-2)9-14(8-12)19-3/h4-9H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHTYKGCGNJCWBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)C(=O)C2=CC(=CC(=C2)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3,5-Dimethoxybenzoyl)-2-methylpyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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